![molecular formula C9H14ClN3O4S B3243564 N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1581118-24-2](/img/structure/B3243564.png)
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Vue d'ensemble
Description
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride, also known as Methylthioninium chloride or methylene blue, is a synthetic cationic dye that has been used for various purposes in scientific research. It has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies, making it a valuable tool for researchers in many fields.
Mécanisme D'action
The mechanism of action of methylene blue is complex and varies depending on the specific application. In general, it is thought to function as an electron carrier, transferring electrons from reduced substrates to oxidized electron acceptors. This can result in a variety of effects, including inhibition of mitochondrial respiration, reduction of oxidative stress, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, inhibition of nitric oxide synthase, and modulation of intracellular calcium levels. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methylene blue is its versatility and wide range of applications. It is also relatively inexpensive and easy to obtain. However, it can be difficult to work with due to its tendency to form aggregates and its potential toxicity at high concentrations. Additionally, its mechanism of action can be complex and difficult to study in certain contexts.
Orientations Futures
There are many potential future directions for research involving methylene blue, including its use in the treatment of neurodegenerative diseases, its role in modulating cellular signaling pathways, and its potential as a therapeutic agent for various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of methylene blue and to develop more effective methods for its use in scientific research.
Applications De Recherche Scientifique
Methylene blue has been used in a wide range of scientific research applications, including as a stain for biological tissues, a redox indicator, and a mitochondrial electron transport inhibitor. It has also been used as a treatment for various medical conditions, including methemoglobinemia, cyanide poisoning, and Alzheimer's disease.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHDDXABFMDWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



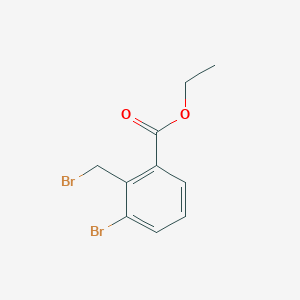

silane](/img/structure/B3243510.png)
![[Tri(furan-2-yl)methyl]silane](/img/structure/B3243517.png)

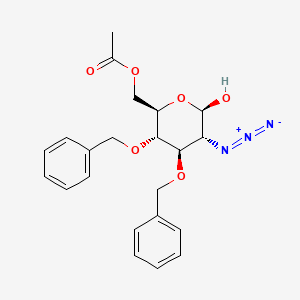
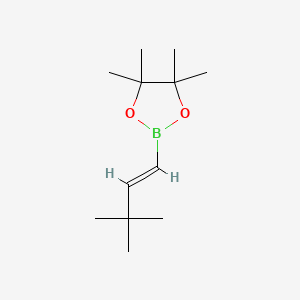
![3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B3243536.png)

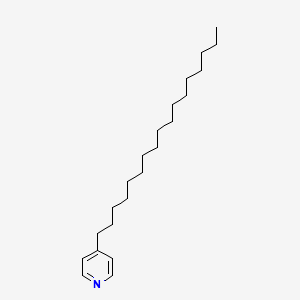


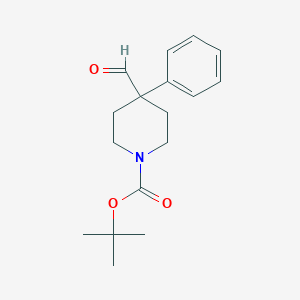
![Endo-(3-hydroxybicyclo[3.1.0]hexan-6-YL)methyl benzoate](/img/structure/B3243587.png)